molecular formula C3H5N3S B102305 5-Amino-3-methyl-1,2,4-thiadiazole CAS No. 17467-35-5

5-Amino-3-methyl-1,2,4-thiadiazole

Cat. No. B102305
CAS RN: 17467-35-5
M. Wt: 115.16 g/mol
InChI Key: DJKUIGPCSNRFRK-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1,2,4-thiadiazole is a heterocyclic compound . It is a derivative of 1,3,4-thiadiazole, a 5-membered ring system containing a sulfur atom and two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives commonly involves the treatment of an in situ generated N-haloacetamidine with a metal thiocyanate . The isolation procedure consists of filtering the reaction mixture to remove most of the inorganic salts, evaporation of the filtrate, and recrystallization of the residue .


Molecular Structure Analysis

The molecular structure of 5-Amino-3-methyl-1,2,4-thiadiazole has been confirmed by X-ray diffraction . It shows layers consisting of an elaborate two-dimensional hydrogen-bonded network of molecules .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .


Physical And Chemical Properties Analysis

The molecular weight of 5-Amino-3-methyl-1,2,4-thiadiazole is 115.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Pesticide

The compound has been used as a potential pesticide . This suggests that it could be effective in controlling pests in agriculture.

Enzyme Inhibitors

5-Amino-3-methyl-1,2,4-thiadiazole has been found to be a component of medicinally important enzyme inhibitors . Enzyme inhibitors are substances that bind to enzymes and decrease their activity. Since blocking an enzyme’s activity can kill a pathogen or correct a metabolic imbalance, many drugs are enzyme inhibitors.

Azo Dyes

This compound has been used in the production of azo dyes . Azo dyes are a type of dye that contain an azo group (-N=N-) as part of their molecular structure. They are widely used in the textile and leather industries.

Cephalosporin Antibiotics

5-Amino-3-methyl-1,2,4-thiadiazole has been used as a component of cephalosporin antibiotics . Cephalosporins are a class of antibiotics that are structurally and pharmacologically related to penicillins and are used to treat a variety of bacterial infections.

Antibacterial Activity

New 1,3,4-thiadiazole derivatives have been synthesized and studied for their antibacterial activity . These derivatives have shown inhibitory effects on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis .

DNA Binding

The interaction of 1,3,4-thiadiazole derivatives with calf thymus-DNA (CT-DNA) has been investigated . Understanding how these compounds interact with DNA can provide valuable insights into their potential therapeutic applications.

Molecular Probes

2-amino-5-methyl-1,3,4-thiadiazole has been used as a molecular probe to selectively recognize Cr2O72- and CrO42- . This suggests potential applications in the field of analytical chemistry for the detection and quantification of specific ions.

Synthesis and Characterization

An improved procedure for the isolation of 5-amino-3-methyl-1,2,4-thiadiazole in pure form on a multi-gram scale without chromatography has been reported . This highlights its importance in chemical synthesis and characterization.

properties

IUPAC Name

3-methyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c1-2-5-3(4)7-6-2/h1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKUIGPCSNRFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325628
Record name 5-Amino-3-methyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methyl-1,2,4-thiadiazole

CAS RN

17467-35-5
Record name 17467-35-5
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Record name 5-Amino-3-methyl-1,2,4-thiadiazole
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Record name 5-Amino-3-methyl-1,2,4-thiadiazol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of 5-Amino-3-methyl-1,2,4-thiadiazole and how was it confirmed?

A1: 5-Amino-3-methyl-1,2,4-thiadiazole has the molecular formula C3H5N3S. [] The structure of this compound was confirmed using X-ray diffraction, which revealed a two-dimensional network of molecules linked together by an elaborate system of hydrogen bonds. []

Q2: What spectroscopic data is available for 5-Amino-3-methyl-1,2,4-thiadiazole?

A2: The research paper provides corrected 1H and 13C-NMR data, along with IR data, for 5-Amino-3-methyl-1,2,4-thiadiazole. [] This corrected data is crucial for accurate identification and characterization of the compound.

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